1-(3-氨基丙基)-4-哌啶甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

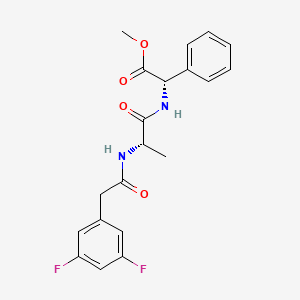

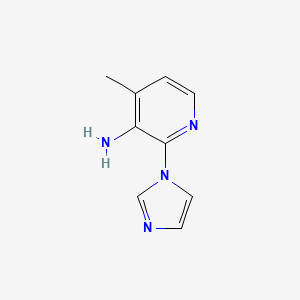

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and other biologically active compounds. Piperidine is a heterocyclic organic compound, which consists of a six-membered ring containing five carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques provide information about the types of atoms in a molecule and how they are connected.

Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure. For example, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide are generally used as carboxyl activating agents for the coupling of primary amines to yield amide bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties can include things like solubility, melting point, boiling point, and reactivity .

科学研究应用

概述

1-(3-氨基丙基)-4-哌啶甲酸乙酯是一种化学化合物,在各个科学研究领域具有潜在应用。虽然专门针对该化合物的搜索产生的直接结果有限,但对类似化合物及其衍生物的探索提供了对该类化学物质可能应用的广泛科学研究的见解。这些应用范围从农业实践、药物开发到材料科学,说明了该化合物的多功能性及其在推进科学知识和技术创新方面的潜力。

农业增强

对乙烯感知抑制剂(如 1-甲基环丙烯 (1-MCP))的研究表明,农业实践取得了重大进展,特别是在延长保质期和保持水果和蔬菜品质方面。这些抑制剂已被用于更好地了解乙烯在成熟和衰老过程中的作用,提供了显着提高产品质量的商业技术 (C. Watkins,2006 年)。类似地,1-(3-氨基丙基)-4-哌啶甲酸乙酯等化合物可能会在开发新的农业技术中找到应用,这些技术通过操作植物激素来提高作物产量和收获后管理。

医学和药物研究

与主题化合物在结构上相似的氨基甲酸乙酯(氨基甲酸酯)在多个物种中显示出其遗传毒性和致癌性,突出了其仅用于研究目的。此类研究有助于了解化学诱变,特别是在生殖细胞中,这对于开发癌症治疗和了解致癌机制至关重要 (T. Shibuya & K. Morimoto,1993 年)。这表明 1-(3-氨基丙基)-4-哌啶甲酸乙酯等化合物可能有助于生物医学研究,尤其是在与细胞对化学暴露的反应相关的研究中。

先进材料开发

在材料科学中,聚合物的改性和应用是快速发展的领域。例如,透明质酸的酯化以生产具有不同生物学性质的新材料,为临床应用开辟了道路,从药物递送系统到组织工程支架 (D. Campoccia 等人,1998 年)。1-(3-氨基丙基)-4-哌啶甲酸乙酯同样可以促进合成新聚合物或改性现有聚合物,以创造具有新颖性能的材料,用于医疗和技术应用。

作用机制

Target of Action

The primary target of Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate is carboxyl groups present in various biological molecules . It acts as a carboxyl activating agent, facilitating the coupling of primary amines to yield amide bonds .

Mode of Action

The compound interacts with its targets through a process known as carbodiimide-mediated coupling . Initially, the carbonyl of the acid attacks the carbodiimide of the compound, followed by a proton transfer . The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct . The desired amide is obtained .

Biochemical Pathways

The compound affects the biochemical pathways involving the formation of amide bonds. This includes peptide synthesis, protein crosslinking to nucleic acids, and the preparation of immunoconjugates . It can also be used to activate phosphate groups to form phosphomonoesters and phosphodiesters .

Pharmacokinetics (ADME)

It is known to be water-soluble , which suggests it could have good bioavailability

Result of Action

The result of the compound’s action is the formation of amide bonds between carboxyl groups and primary amines . This can lead to the creation of new molecules, such as peptides or protein-nucleic acid complexes . The compound’s action can also result in the activation of phosphate groups, leading to the formation of phosphomonoesters and phosphodiesters .

Action Environment

The compound is typically employed in the pH range of 4.0-6.0 . Environmental factors such as pH and the presence of water can influence the compound’s action, efficacy, and stability . For instance, the compound’s intermediate is unstable in aqueous solutions, so two-step conjugation procedures rely on N-hydroxysuccinimide (NHS) for stabilization .

安全和危害

未来方向

生化分析

Biochemical Properties

Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with carboxyl groups in proteins, facilitating the formation of amide bonds. This interaction is crucial for peptide synthesis and protein crosslinking, which are essential processes in biochemical research . Additionally, it can activate phosphate groups to form phosphomonoesters and phosphodiesters, further highlighting its versatility in biochemical reactions .

Cellular Effects

Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells . Furthermore, its interaction with cell surface receptors can trigger signaling cascades that alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of action of Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate involves its ability to form covalent bonds with carboxyl groups in biomolecules. This mechanism is widely used in peptide synthesis and protein crosslinking, where the compound acts as a zero-length crosslinker, meaning it does not become part of the final product .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to hydrolysis and other degradation processes . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced protein crosslinking and improved metabolic function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence the overall metabolic flux and alter metabolite levels within cells . The compound’s role in activating carboxyl and phosphate groups further underscores its importance in metabolic processes .

Transport and Distribution

The transport and distribution of Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its use in biochemical and pharmaceutical applications .

Subcellular Localization

Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within cells . These localization patterns are essential for its role in biochemical reactions and cellular processes .

属性

IUPAC Name |

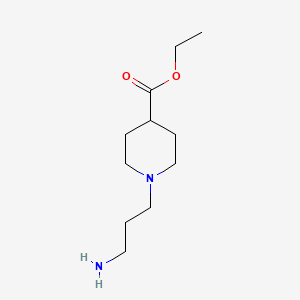

ethyl 1-(3-aminopropyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-2-15-11(14)10-4-8-13(9-5-10)7-3-6-12/h10H,2-9,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQYLKMTBDPINH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B1311842.png)